Tert-butyl benzyl(4-oxocyclohexyl)carbamate
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Overview
Description
Tert-butyl benzyl(4-oxocyclohexyl)carbamate is a chemical compound with the molecular formula C11H19NO3 . It is also known by other synonyms such as N-4-Boc-aminocyclohexanone, 4-N-Boc-Aminocyclohexanone, and tert-Butyl (4-oxocyclohexyl)carbamate .
Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl benzyl(4-oxocyclohexyl)carbamate include a molecular weight of 213.27 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Kp (skin permeation) of -6.78 cm/s and a consensus Log Po/w of 1.58 . It is very soluble, with a solubility of 5.01 mg/ml or 0.0235 mol/l .Scientific Research Applications
Strong Blue Emissive Nanofibers
A study by Sun et al. (2015) highlights the role of tert-butyl moieties in the formation of strong blue emissive nanofibers. These nanofibers, derived from benzothiazole-modified carbazole derivatives, demonstrate potential as fluorescent sensory materials for detecting volatile acid vapors, showcasing the importance of tert-butyl in enhancing material properties for sensory applications (Sun et al., 2015).
Enantioselective Synthesis
Campbell et al. (2009) describe the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists. The synthesis employs an iodolactamization step, underlining the compound's utility in creating pharmacologically active molecules (Campbell et al., 2009).
Genotoxicity Assessment
A study by Chen et al. (2008) assesses the genotoxicity of various compounds, including methyl-tert-butyl ether and benzene, though not directly related to Tert-butyl benzyl(4-oxocyclohexyl)carbamate, it reflects the broader research interest in the safety evaluation of tert-butyl-related compounds (Chen et al., 2008).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-benzyl-N-(4-oxocyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-18(2,3)22-17(21)19(13-14-7-5-4-6-8-14)15-9-11-16(20)12-10-15/h4-8,15H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQWUKOZVXLDDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl benzyl(4-oxocyclohexyl)carbamate |
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